Cas no 6948-04-5 (2-phenylbutan-2-amine)

2-phenylbutan-2-amine structure
Productnaam:2-phenylbutan-2-amine
2-phenylbutan-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Methyl-1-phenylindan; NSC165223; AG-H-16828; 1-phenyl-1-methylpropylamine; 1-methyl-1-phenyl-2,3-dihydro-1h-indene; CTK5E6359; 1-Methyl-1-phenyl-indan; AC1L40LD; 2-Amino-2-phenyl-butan; AC1Q1HSG; 1-methyl-1-phenyl-propylamine; AC1Q2CXY; 1-methyl-1-phenyl-n-propylamine; 1-Methyl-1-phenyl-propylamin;
- EINECS 244-805-7
- NSC-55893
- DTXSID60944794
- 2-phenyl-2-butylamine
- Z449373366
- NS00050578
- (1-Methyl-1-phenylpropyl)amine
- AKOS004119629
- NSC55893
- Benzenemethanamine, alpha-ethyl-alpha-methyl-
- (+/-)-2-Amino-2-phenylbutane
- NS-01141
- 6948-04-5
- MFCD00267777
- 2-phenylbutan-2-amine
- (+/-)-alpha-Ethyl-alpha-methylbenzylamine
- (+/-)-1-Methyl-1-phenylpropylamine
- Benzylamine, alpha-ethyl-alpha-methyl-
- SNS22EB6X3
- XTTQGFJZEYVZAP-UHFFFAOYSA-N
- SCHEMBL155932
- (1)-1-Methyl-3-phenylpropylamine
- EN300-72324
- alpha-Ethyl-alpha-methylbenzenemethanamine
- AKOS022476877
- 832-449-0
-
- MDL: MFCD00267777
- Inchi: InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
- InChI-sleutel: XTTQGFJZEYVZAP-UHFFFAOYSA-N
Berekende eigenschappen
- Exacte massa: 149.12000
- Monoisotopische massa: 149.120449483Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 116
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 26Ų
Experimentele eigenschappen
- PSA: 26.02000
- LogboekP: 2.97080
2-phenylbutan-2-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-phenylbutan-2-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72324-0.1g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.1g |
$202.0 | 2023-05-03 | |
Enamine | EN300-72324-1.0g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 1g |
$614.0 | 2023-05-03 | |
1PlusChem | 1P00VUZE-2.5g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 2.5g |
$1542.00 | 2025-03-01 | |
1PlusChem | 1P00VUZE-5g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 5g |
$2261.00 | 2024-04-22 | |
A2B Chem LLC | AO85690-10g |
2-phenylbutan-2-amine |
6948-04-5 | 93% | 10g |
$2812.00 | 2024-04-19 | |
Aaron | AR00VV7Q-50mg |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 50mg |
$211.00 | 2025-02-28 | |
1PlusChem | 1P00VUZE-1g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 1g |
$815.00 | 2025-03-01 | |
1PlusChem | 1P00VUZE-250mg |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 250mg |
$413.00 | 2025-03-01 | |
A2B Chem LLC | AO85690-5g |
2-phenylbutan-2-amine |
6948-04-5 | 93% | 5g |
$1908.00 | 2024-04-19 | |
A2B Chem LLC | AO85690-50mg |
2-phenylbutan-2-amine |
6948-04-5 | 93% | 50mg |
$178.00 | 2024-04-19 |
2-phenylbutan-2-amine Gerelateerde literatuur
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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